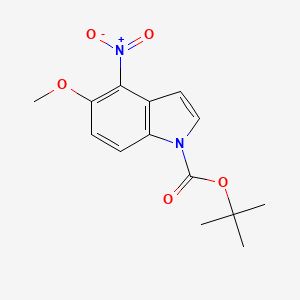

tert-butyl 5-methoxy-4-nitro-1H-indole-1-carboxylate

Description

tert-Butyl 5-methoxy-4-nitro-1H-indole-1-carboxylate is a nitro-substituted indole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the indole nitrogen.

Properties

Molecular Formula |

C14H16N2O5 |

|---|---|

Molecular Weight |

292.29 g/mol |

IUPAC Name |

tert-butyl 5-methoxy-4-nitroindole-1-carboxylate |

InChI |

InChI=1S/C14H16N2O5/c1-14(2,3)21-13(17)15-8-7-9-10(15)5-6-11(20-4)12(9)16(18)19/h5-8H,1-4H3 |

InChI Key |

FBJIZOJHZYIXSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step approach involving:

- Protection of the indole nitrogen with a tert-butyl carbamate group (Boc protection).

- Introduction of the methoxy substituent at position 5.

- Regioselective nitration at position 4.

- Purification and characterization of the final product.

The key challenge is achieving selective nitration at the 4-position without affecting the methoxy substituent or the Boc protecting group.

Stepwise Synthetic Route

Detailed Reaction Conditions and Variations

-

- Typical molar ratios: 1.1–1.5 equivalents of di-tert-butyl dicarbonate per mole of indole substrate.

- Reaction time: 3–24 hours at room temperature.

- Solvent: Anhydrous THF or DCM preferred for solubility and reaction control.

- Catalysts: 4-Dimethylaminopyridine (DMAP) or triethylamine to facilitate carbamate formation.

- Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

- Nitrating mixture: Concentrated nitric acid with sulfuric acid (nitrating mixture ratio varies, commonly 1:1 v/v).

- Temperature control: Maintaining 0–5 °C is essential to direct nitration selectively to the 4-position.

- Reaction time: 30 minutes to 2 hours depending on scale and reagent concentration.

- Quenching: Slow addition of reaction mixture into ice-cold water to stop nitration.

- Safety: Nitration reactions require fume hood and protective equipment due to corrosive and oxidizing reagents.

Analytical and Purification Techniques

| Technique | Purpose | Details |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm structure and substitution pattern | ^1H NMR and ^13C NMR identify methoxy, nitro, and Boc groups; chemical shifts confirm regioselectivity |

| Infrared (IR) Spectroscopy | Identify functional groups | Characteristic peaks: Nitro group (~1520 cm⁻¹), carbamate carbonyl (~1740 cm⁻¹), methoxy (~2830–2950 cm⁻¹) |

| Mass Spectrometry (MS) | Molecular weight confirmation | Electrospray ionization (ESI-MS) or high-resolution MS confirms molecular ion peak consistent with C14H16N2O6 (including methoxy and Boc groups) |

| Column Chromatography | Purification | Silica gel stationary phase with hexane/ethyl acetate gradient to separate product from impurities |

| Melting Point Determination | Purity assessment | Sharp melting point consistent with literature values indicates purity |

Research Findings and Optimization Insights

Regioselectivity: The electron-donating methoxy group at position 5 directs nitration preferentially to the adjacent 4-position due to activation of the aromatic ring, enabling selective substitution under controlled conditions.

Boc Protection Stability: The tert-butyl carbamate protecting group remains stable under nitration conditions when temperature is carefully controlled, preventing deprotection or side reactions.

Yield Optimization: Reaction stoichiometry, temperature, and reaction time are critical parameters. Excess nitrating agent or elevated temperature can lead to poly-nitration or degradation. Optimized conditions yield 60–80% isolated product after purification.

Safety Considerations: Handling of strong acids and nitrating agents requires strict adherence to safety protocols, including use of personal protective equipment, working in fume hoods, and proper waste disposal.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection of 5-methoxy-1H-indole | Di-tert-butyl dicarbonate, DMAP, THF or DCM | 0–25 °C, 3–24 h | tert-Butyl 5-methoxy-1H-indole-1-carboxylate | 85–90 | Monitored by TLC/HPLC |

| Selective Nitration at 4-position | HNO3/H2SO4 mixture | 0–5 °C, 30 min–2 h | This compound | 60–80 | Temperature critical for selectivity |

| Purification | Silica gel chromatography | Hexane/ethyl acetate gradient | Pure product | — | Confirmed by NMR, MS, IR |

Chemical Reactions Analysis

tert-Butyl 5-methoxy-4-nitro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The indole ring can be oxidized to form various oxidation products using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents like methanol, ethanol, and dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 5-methoxy-4-nitro-1H-indole-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives and other heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-methoxy-4-nitro-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and tert-butyl ester groups can influence the compound’s solubility, stability, and bioavailability.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below highlights key differences between the target compound and its analogs:

Key Observations :

- Nitro vs. Formyl/Methyl Groups : The nitro group at position 4 (target compound) directs electrophilic substitution to specific positions on the indole ring, whereas formyl or methyl groups modify steric and electronic environments for diverse reactivity .

- Solubility : Hydrophilic substituents (e.g., hydroxypentyl in ) enhance aqueous solubility compared to the nitro group, which is polar but less solvating .

Physicochemical Properties

- NMR Shifts :

- Stability : Nitro groups confer thermal stability but may pose explosion risks under extreme conditions, unlike methyl or formyl substituents .

Biological Activity

Tert-butyl 5-methoxy-4-nitro-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. Indole derivatives are known for their diverse roles in medicinal chemistry, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 252.28 g/mol. The compound features:

- Indole ring : A bicyclic structure that is crucial for its biological activity.

- Methoxy group : Enhances lipophilicity and may influence receptor interactions.

- Nitro group : Implicated in redox reactions, potentially enhancing biological reactivity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been evaluated against various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

In vitro assays demonstrated that the compound induces apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspases. The IC50 values for these cell lines ranged from 5 to 15 µM, suggesting potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis via mitochondrial pathway |

| A549 | 8 | Caspase activation |

| HeLa | 12 | Cell cycle arrest |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Preliminary studies showed effective inhibition against:

- Escherichia coli

- Staphylococcus aureus

The minimum inhibitory concentration (MIC) values were found to be in the range of 16 to 32 µg/mL, indicating moderate antibacterial activity. The mechanism appears to involve disruption of bacterial cell wall synthesis.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 32 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Indole Core : Essential for interaction with biological targets.

- Methoxy Group : Enhances solubility and bioavailability.

- Nitro Group : Contributes to redox activity, which may enhance cellular uptake.

Studies comparing this compound with other indole derivatives suggest that modifications at the 5-position significantly impact potency and selectivity towards cancer cells.

Case Studies

Several case studies illustrate the potential applications of this compound:

- Study on Apoptosis Induction : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors, confirming its role in promoting programmed cell death.

- Antibacterial Efficacy : In a comparative study against standard antibiotics, this compound demonstrated synergistic effects when combined with ampicillin against resistant strains of Staphylococcus aureus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.